(2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid
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Overview
Description
(2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid is an organic compound with the chemical formula C6H13NO3. It is a chiral molecule with two chiral centers, making it optically active. This compound is a derivative of amino acids and is known for its role in various biochemical processes. It is a colorless crystalline solid with a melting point of approximately 170-173 degrees Celsius and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid typically involves the use of suitable starting materials that undergo a series of chemical reactions. One common method includes the use of a precursor amino acid, which is then subjected to hydroxylation and subsequent purification steps to obtain the target compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific reaction temperatures to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions: (2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
(2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in studying enzyme mechanisms and protein interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including antibiotics like ciprofloxacin.
Industry: It is used in the production of various chemical intermediates and as a reagent in chemical processes
Mechanism of Action
The mechanism by which (2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes and proteins, influencing their activity and function. The pathways involved often include enzymatic catalysis and substrate binding, which are crucial for its role in biochemical processes .
Comparison with Similar Compounds
(2R,3S)-Isocitric Acid: A structural isomer with similar biochemical properties.
(2R,3S)-3-Hydroxy-4-Methylpentanoic Acid: Another amino acid derivative with comparable reactivity
Uniqueness: (2R,3S)-2-Amino-3-Hydroxy-4,4-Dimethylpentanoic Acid is unique due to its specific chiral centers and its role as a precursor in the synthesis of important pharmaceutical compounds. Its distinct chemical structure allows for specific interactions in biochemical pathways, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
(2R,3S)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)5(9)4(8)6(10)11/h4-5,9H,8H2,1-3H3,(H,10,11)/t4-,5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DREONSBNBZFXLW-RFZPGFLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]([C@H](C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718725 |
Source
|
Record name | (2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50730-83-1 |
Source
|
Record name | (2R,3S)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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